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Compound of Interest

Compound Name: L-Valinol

Cat. No.: B057449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for L-
Valinol, also known as (S)-(+)-2-Amino-3-methyl-1-butanol. L-Valinol is a chiral amino alcohol

that serves as a critical building block in asymmetric synthesis, particularly in the development

of pharmaceuticals. Accurate spectroscopic characterization is essential for confirming its

structure and purity. This document presents its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a

visual workflow for structural elucidation.

Spectroscopic Data Summary
The following sections provide a quantitative summary of the spectroscopic data for L-Valinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Data is typically acquired in a deuterated solvent, such as Chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for L-Valinol (Solvent: CDCl₃)[1]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~3.55 dd 10.5, 4.0 1H H-1a (-CH₂OH)

~3.25 dd 10.5, 7.5 1H H-1b (-CH₂OH)

~2.80 m - 1H H-2 (>CH-NH₂)

~1.70 m - 1H
H-3 (>CH-

(CH₃)₂)

~2.10 br s 3H -OH, -NH₂

~0.95 d 7.0 3H -CH₃

~0.90 d 7.0 3H -CH₃

Note: dd = doublet of doublets, m = multiplet, br s = broad singlet, d = doublet. Chemical shifts

and coupling constants can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for L-Valinol (Solvent: CDCl₃)[2][3]

Chemical Shift (δ) ppm Assignment

~65.0 C-1 (-CH₂OH)

~60.0 C-2 (>CH-NH₂)

~31.0 C-3 (>CH-(CH₃)₂)

~19.5 C-4 (-CH₃)

~18.5 C-5 (-CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for L-Valinol[4]
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3300-3400 Stretching, broad O-H (Alcohol)

~3100-3300 Stretching N-H (Amine)

~2850-2970 Stretching C-H (Alkyl)

~1590-1650 Bending N-H (Amine)

~1050-1150 Stretching C-O (Alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for L-Valinol

Parameter Value Reference

Molecular Formula C₅H₁₃NO [2]

Molecular Weight 103.16 g/mol

Exact Mass 103.099714 g/mol

Common Fragmentation Peaks

(m/z)
86, 72, 58, 44

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of L-Valinol.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of L-Valinol in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully

dissolved.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b057449?utm_src=pdf-body
https://spectrabase.com/compound/5nJk4rJCLMF
https://www.benchchem.com/product/b057449?utm_src=pdf-body
https://www.benchchem.com/product/b057449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR

spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation: Place a small amount of neat (liquid) L-Valinol directly onto the ATR

crystal. If the sample is a solid, it can be finely ground and pressed against the crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will

be automatically subtracted from the sample spectrum.

Sample Scan: Acquire the IR spectrum of the L-Valinol sample. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and correlate them with the

functional groups present in L-Valinol.

Mass Spectrometry Protocol (Electrospray Ionization -
ESI)

Sample Preparation: Prepare a dilute solution of L-Valinol (approximately 10-100 µg/mL) in

a suitable solvent such as methanol or acetonitrile/water. The addition of a small amount of

formic acid can aid in protonation for positive ion mode.

Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to a mass

analyzer (e.g., Quadrupole, Time-of-Flight).

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10

µL/min) using a syringe pump.

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺. Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).

Data Analysis: Determine the m/z of the molecular ion to confirm the molecular weight.

Analyze any fragment ions to gain further structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a

compound like L-Valinol using multiple spectroscopic techniques.
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Caption: Workflow for structural elucidation of L-Valinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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